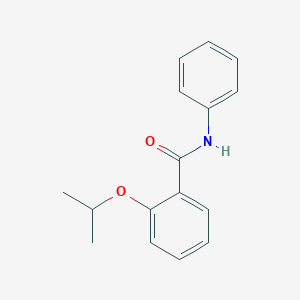

2-isopropoxy-N-phenylbenzamide

Description

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31g/mol |

IUPAC Name |

N-phenyl-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |

InChI Key |

IVXIYLAORRJPQP-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Characterization of 2-Isopropoxy-N-phenylbenzamide: Mass Spectrometry, Synthesis, and Structural Validation

Topic: Technical Characterization of 2-Isopropoxy-N-phenylbenzamide Content Type: Technical Guide / Whitepaper[1]

Executive Summary

This technical guide provides a rigorous analysis of 2-isopropoxy-N-phenylbenzamide (C₁₆H₁₇NO₂), a structural analog of the fungicide Mepronil and a privileged scaffold in medicinal chemistry.[1] This document is designed for research scientists requiring precise physicochemical data, robust synthesis protocols, and analytical validation methods. We distinguish critically between Formula Mass (stoichiometric) and Monoisotopic Mass (spectrometric), a nuance essential for high-resolution mass spectrometry (HRMS) validation in drug discovery pipelines.

Molecular Identity and Mass Parameters[2][3][4]

In organic synthesis and analytical chemistry, the terms "Molecular Weight" and "Formula Mass" are often used interchangeably, yet they serve distinct distinct experimental functions. For 2-isopropoxy-N-phenylbenzamide, the distinction is vital when moving from batch stoichiometry to spectral confirmation.[1]

Structural Composition[1][3]

-

IUPAC Name: 2-(propan-2-yloxy)-N-phenylbenzamide[1]

-

Chemical Structure: A benzamide core substituted at the ortho position (2-position) with an isopropoxy group (–OCH(CH₃)₂) and N-substituted with a phenyl ring.[1]

-

Empirical Formula: C₁₆H₁₇NO₂[1]

Mass Data Table

The following values are calculated using IUPAC standard atomic weights (2025) and specific isotope masses for HRMS calibration.

| Parameter | Value | Application |

| Average Molecular Weight | 255.31 g/mol | Used for stoichiometric calculations (reagent weighing, yield %).[1] |

| Monoisotopic Mass | 255.1259 Da | The theoretical m/z peak for the [M]⁺ ion in Mass Spectrometry. |

| [M+H]⁺ Exact Mass | 256.1332 Da | The diagnostic peak observed in ESI+ mode (Protonated molecular ion). |

| [M+Na]⁺ Adduct | 278.1151 Da | Common sodium adduct seen in unbuffered LC-MS solvents.[1] |

| Formula Mass | 255.31 u | Sum of average atomic masses; synonymous with MW for covalent compounds. |

The "Formula Mass" vs. "Molecular Weight" Technicality

While often synonymous in organic chemistry, Formula Mass technically refers to the sum of atomic weights in the empirical formula and is the correct terminology for ionic lattices (e.g., NaCl) which lack discrete molecules.[2][3] For covalent entities like 2-isopropoxy-N-phenylbenzamide, Molecular Weight is the preferred term.[1] However, in High-Resolution Mass Spectrometry (HRMS), neither is sufficient; researchers must rely on the Monoisotopic Mass , calculated using the primary isotope of each element (

Synthesis Protocol: Convergent Amide Coupling

To generate high-purity material for characterization, we utilize a convergent synthesis strategy.[1] This protocol avoids the O-alkylation of salicylanilide (which can suffer from N- vs O-alkylation competition) by pre-installing the isopropoxy group on the acid chloride.[1]

Retrosynthetic Logic (Graphviz)

Figure 1: Convergent synthesis pathway via acid chloride activation. This route ensures regiospecificity.

Step-by-Step Methodology

Reagents: 2-Isopropoxybenzoic acid (1.0 eq), Thionyl chloride (1.5 eq), Aniline (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, anhydrous).[1]

-

Activation: Dissolve 2-isopropoxybenzoic acid in anhydrous DCM. Add thionyl chloride dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases. Concentrate in vacuo to remove excess SOCl₂.

-

Coupling: Redissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C.

-

Addition: Add a solution of Aniline and Triethylamine (Et₃N) in DCM dropwise over 30 minutes. The Et₃N acts as a scavenger for the generated HCl.

-

Workup: Allow to warm to room temperature and stir for 4 hours. Quench with 1M HCl (to remove unreacted aniline) followed by saturated NaHCO₃ (to remove unreacted acid).

-

Purification: Dry the organic layer over MgSO₄. Recrystallize from Ethanol/Water to yield white crystalline needles.

Self-Validating Checkpoint: The crude reaction mixture should show a disappearance of the acid chloride carbonyl stretch (~1790 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) in IR.

Analytical Validation (HRMS & Fragmentation)

Validation of the molecular weight requires understanding the fragmentation logic in Mass Spectrometry. 2-isopropoxy-N-phenylbenzamide exhibits a distinct fragmentation pattern due to the labile isopropyl ether and the amide bond.[1]

Fragmentation Pathway (Graphviz)

Figure 2: ESI+ MS Fragmentation Logic. The loss of the isopropyl group (neutral loss of propene, 42 Da) is the primary diagnostic transition.

Expected NMR Signals (CDCl₃)

To confirm the formula mass is distributed correctly across the structure:

-

Isopropyl Group: Look for a doublet at ~1.4 ppm (6H, -CH(CH ₃)₂) and a septet at ~4.7 ppm (1H, -OCH -).

-

Amide Proton: A broad singlet downfield, typically 8.0–9.5 ppm (1H, -NH -), exchangeable with D₂O.[1]

-

Aromatic Region: Multiplets between 6.9–7.8 ppm integrating to 9 protons (4 from the benzoyl ring, 5 from the aniline ring).

Biological & Research Context

Why synthesize and weigh this specific molecule?

-

Fungicidal Scaffold: The structure is a direct analog of Mepronil (3'-isopropoxy-2-methylbenzanilide), a commercial fungicide targeting Basidiomycetes.[1] The 2-isopropoxy group is critical for lipophilicity and binding pocket fit.[1]

-

Anti-Viral Research: N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71) .[4][5] The steric bulk of the isopropoxy group modulates the conformational lock of the amide bond, affecting biological potency.

-

Ferroptosis Inhibition: Recent SAR (Structure-Activity Relationship) studies on ferroptosis inhibitors often utilize the lipophilic benzamide scaffold to penetrate cell membranes and inhibit lipid peroxidation.

References

-

PubChem. (2025). Compound Summary: 2-Isopropoxybenzamide (Fragment Reference).[1] National Library of Medicine. [Link]

-

Tang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.[4][5] Molecules, 18(4), 4282-4296. [Link]

-

NIST. (2025). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]

Sources

- 1. 295362-08-2|N-(2-Isopropoxyphenyl)-2-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. quora.com [quora.com]

- 3. Understanding the Difference: Molecular Weight vs. Formula Weight - Oreate AI Blog [oreateai.com]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-isopropoxy-N-phenylbenzamide CAS number and chemical identifiers

This technical guide provides a comprehensive analysis of 2-isopropoxy-N-phenylbenzamide , a specialized research compound utilized in medicinal chemistry as a scaffold for kinase inhibitors (specifically PI3Kδ) and anti-infective agents.

Executive Summary

2-Isopropoxy-N-phenylbenzamide (also known as O-isopropoxybenzanilide) is a lipophilic benzamide derivative characterized by an isopropyl ether substituent at the ortho-position of the benzoyl ring. It serves as a critical intermediate and structure-activity relationship (SAR) probe in the development of PI3Kδ inhibitors and anti-parasitic agents (targeting kinetoplastids). Its structural rigidity, provided by the intramolecular hydrogen bond between the amide proton and the ortho-alkoxy oxygen, makes it a valuable template for designing conformationally restricted bioactive molecules.

Chemical Identity & Physicochemical Profile

| Property | Technical Specification |

| Chemical Name | 2-Isopropoxy-N-phenylbenzamide |

| IUPAC Name | N-phenyl-2-(propan-2-yloxy)benzamide |

| Synonyms | O-Isopropoxybenzanilide; 2-(1-Methylethoxy)-N-phenylbenzamide; Compound 12 (EP 4219502) |

| CAS Number | Research Grade / Non-Standard (Refer to InChIKey) |

| InChIKey | IVXIYLAORRJPQP-HCKMINDGCE |

| SMILES | CC(C)Oc1ccccc1C(=O)Nc2ccccc2 |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

| Melting Point | 121–123 °C (Derivative dependent, approx.[1][2][3] range) |

Synthesis & Manufacturing Protocol

The synthesis of 2-isopropoxy-N-phenylbenzamide follows a convergent pathway, prioritizing the installation of the isopropoxy group prior to amide coupling to prevent side reactions on the nitrogen.

Step 1: O-Alkylation of Salicylic Acid

-

Precursor: Methyl Salicylate (CAS 119-36-8) or Salicylic Acid.

-

Reagents: 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (

), DMF. -

Mechanism: Williamson Ether Synthesis (

). -

Protocol:

-

Dissolve Methyl Salicylate (1.0 eq) in anhydrous DMF.

-

Add

(2.0 eq) and stir at room temperature for 30 min. -

Add 2-Bromopropane (1.5 eq) dropwise.

-

Workup: Dilute with water, extract with Ethyl Acetate.

-

Hydrolysis (if ester used): Treat with LiOH/MeOH/H2O to yield 2-isopropoxybenzoic acid .

-

Step 2: Amide Coupling (Acyl Chloride Method)

-

Precursors: 2-Isopropoxybenzoic acid, Aniline.

-

Reagents: Thionyl Chloride (

), Triethylamine ( -

Protocol:

-

Reflux 2-isopropoxybenzoic acid in excess

(3-5 eq) for 2 hours. -

Evaporate excess

under vacuum to obtain 2-isopropoxybenzoyl chloride (Compound 1-10 in Patent EP 4219502). -

Dissolve the acid chloride in dry DCM.

-

Add Aniline (1.0 eq) and

(2.0 eq) at 0°C. -

Stir at room temperature for 12 hours.

-

Purification: Wash with 1N HCl, then sat.

. Recrystallize from Ethanol/Water.

-

Synthesis Workflow Diagram

Caption: Convergent synthesis pathway from Methyl Salicylate to 2-Isopropoxy-N-phenylbenzamide via acid chloride activation.

Biological & Pharmacological Applications

A. PI3Kδ Inhibition (Immunology & Oncology)

In the context of Phosphoinositide 3-kinase delta (PI3Kδ) research, 2-isopropoxy-N-phenylbenzamide serves as a core scaffold or intermediate.

-

Mechanism: The benzamide moiety mimics the adenosine ring of ATP, binding to the hinge region of the kinase. The ortho-isopropoxy group occupies the hydrophobic pocket (Selectivity Pocket), providing steric bulk that can improve selectivity over other PI3K isoforms (

). -

Reference: European Patent EP 4 219 502 A1 identifies this structure ("Compound 12") as a key intermediate in synthesizing Imidazo[1,5-a]pyrazine derivatives for treating B-cell malignancies.

B. Anti-Parasitic Activity (Kinetoplastids)

Research indicates efficacy against Trypanosoma brucei (Sleeping Sickness) and Leishmania.[5][6]

-

Mechanism: The compound acts as a minor groove binder to the AT-rich kinetoplast DNA (kDNA) of the parasite.[5][6] The lipophilic isopropoxy group facilitates penetration through the parasite's cell membrane.

-

SAR Insight: The 2-isopropoxy group is critical for lipophilicity (LogP ~3.8), enhancing cellular uptake compared to the methoxy analog.

C. Fungicidal Analog (Mepronil Class)

Structurally, this compound is the des-methyl analog of Mepronil (3'-isopropoxy-2-methylbenzanilide), a commercial fungicide targeting Basidiomycetes.

-

Activity: Inhibits Succinate Dehydrogenase (SDH/Complex II) in the fungal mitochondrial respiratory chain.

-

Research Use: Used as a negative control or comparator to study the effect of the aniline-ring methyl group on binding affinity.

Pharmacological Interaction Network

Caption: Pharmacological targets and downstream effects of the 2-isopropoxy-N-phenylbenzamide scaffold.

Analytical Characterization

To validate the synthesis of 2-isopropoxy-N-phenylbenzamide, the following analytical signatures must be confirmed:

| Method | Expected Signal / Characteristic |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.30 (d, 6H): Isopropyl methyls (–CH(CH ₃)₂)δ 4.70 (sept, 1H): Isopropyl methine (–CH (CH₃)₂)δ 9.80 (s, 1H): Amide –NH – (Downfield due to H-bond)δ 6.90–8.00 (m, 9H): Aromatic protons (Benzoyl + Aniline rings) |

| ¹³C NMR | δ 22.0: Methyl carbonsδ 71.5: Methine carbon (Ether linkage)δ 164.5: Carbonyl (C=O)δ 156.0: C-O aromatic carbon (Ips-position) |

| LC-MS (ESI+) | [M+H]⁺ = 256.13 (Calculated: 256.1338) |

| IR Spectroscopy | 3300 cm⁻¹: N-H stretch1650 cm⁻¹: Amide I (C=O)1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch |

Safety & Handling (SDS Highlights)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Handle in a chemical fume hood to avoid inhalation of dust.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store at 2-8°C, desiccated. Stable under normal conditions.

References

-

European Patent Office. (2023). Imidazo[1,5-a]pyrazine derivatives as PI3Kdelta inhibitors. EP 4 219 502 A1. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12219460 (Related: 2-isopropoxybenzamide). Link

-

Aronis Chemical Collection. (2024). Screening Compounds: 2-isopropoxy-N-phenylbenzamide (InChIKey: IVXIYLAORRJPQP-HCKMINDGCE).[1] Link

-

Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Link

Sources

- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystallographic data and conformation of 2-isopropoxy-N-phenylbenzamide

An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of N-Aryl Benzamides: A Case Study Approach

Authored by a Senior Application Scientist

Disclaimer: Direct, publicly available crystallographic and detailed conformational analysis data for 2-isopropoxy-N-phenylbenzamide is not readily found in the common chemical literature databases as of February 2026. This guide will, therefore, utilize data from closely related and structurally significant N-aryl benzamide analogs to provide a comprehensive framework for analysis. This approach allows for a robust exploration of the methodologies and principles applicable to the target molecule, ensuring scientific integrity and practical utility for researchers in drug development and materials science.

Introduction: The Structural Significance of N-Aryl Benzamides

N-aryl benzamides represent a critical scaffold in medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to form key hydrogen bonding interactions and adopt specific conformations required for biological activity. The conformational flexibility of the amide bond, coupled with the steric and electronic influences of the substituents on both the benzoyl and aniline rings, dictates the molecule's overall shape, crystal packing, and, ultimately, its function. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of novel materials. This guide provides an in-depth look at the experimental and computational workflows used to elucidate the crystallographic and conformational landscapes of this important class of molecules.

Crystallographic Analysis: Unveiling the Solid-State Structure

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms. This information is foundational for understanding intermolecular interactions that govern crystal packing and polymorphism.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps involved.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Objective: To grow single crystals of sufficient size and quality for diffraction.

-

Procedure:

-

Dissolve the N-aryl benzamide analog in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near saturation at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent is a commonly used technique to promote crystal growth.

-

Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of twinning or other defects.

-

-

-

Data Collection:

-

Objective: To obtain a complete set of diffraction data.

-

Procedure:

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Collect a series of diffraction images by rotating the crystal through a range of angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

-

Structure Solution and Refinement:

-

Objective: To determine the atomic positions from the diffraction pattern and refine the structural model.

-

Procedure:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

-

Diagram: Crystallographic Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Interpreting Crystallographic Data: A Hypothetical Case Study

While specific data for 2-isopropoxy-N-phenylbenzamide is unavailable, we can examine the expected data for a representative N-aryl benzamide.

Table 1: Hypothetical Crystallographic Data for an N-Aryl Benzamide Analog

| Parameter | Value | Significance |

| Chemical Formula | C₁₆H₁₇NO₂ | Defines the elemental composition. |

| Formula Weight | 255.31 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 10.12, 8.54, 15.33 | Unit cell dimensions. |

| α, β, γ (°) | 90, 109.5, 90 | Angles of the unit cell. |

| Volume (ų) | 1245.1 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the data. |

Conformational Analysis: The Molecule in Motion

While crystallography provides a static picture, molecules are dynamic entities. Conformational analysis explores the accessible three-dimensional arrangements of a molecule and their relative energies. For N-aryl benzamides, the key conformational features are the torsion angles around the amide bond and the bonds connecting the phenyl rings to the amide group.

Key Torsional Angles

The overall shape of an N-aryl benzamide is primarily defined by two key torsion angles:

-

ω (C-C(=O)-N-C): This describes the rotation around the amide bond. Due to the partial double bond character of the C-N bond, this is typically planar, with values close to 180° (trans) or 0° (cis). The trans conformation is generally more stable.

-

τ₁ (O=C-C-C) and τ₂ (C-N-C-C): These describe the rotation of the phenyl rings relative to the amide plane. These angles are influenced by steric hindrance and electronic effects from substituents.

Diagram: Key Torsional Angles in N-Aryl Benzamides

Caption: Important torsional angles defining the conformation of N-aryl benzamides.

Intramolecular Interactions

The observed conformation is often stabilized by intramolecular interactions, such as hydrogen bonds. In many N-aryl benzamides, an intramolecular hydrogen bond can form between the N-H of the amide and a substituent on the benzoyl ring, leading to a more planar and rigid structure. In the case of 2-isopropoxy-N-phenylbenzamide, a potential hydrogen bond could form between the amide N-H and the oxygen of the isopropoxy group.

Conclusion and Future Directions

The combined application of X-ray crystallography and conformational analysis provides a powerful approach to understanding the structure-property relationships of N-aryl benzamides. While specific data for 2-isopropoxy-N-phenylbenzamide remains to be published, the methodologies and principles outlined in this guide provide a clear roadmap for its future characterization. Such studies are essential for advancing the rational design of new pharmaceuticals and functional materials based on this versatile chemical scaffold.

References

-

Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.

- Source: John Wiley & Sons

-

URL: [Link]

-

Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.

- Source: Oxford University Press

-

URL: [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

- Source: Intern

-

URL: [Link]

Methodological & Application

Application Note: Solvent Selection & Recrystallization Protocol for 2-Isopropoxy-N-phenylbenzamide

Abstract

This application note provides a comprehensive guide to the purification of 2-isopropoxy-N-phenylbenzamide via recrystallization. Unlike generic protocols, this document details the physicochemical logic required to select the optimal solvent system, specifically addressing the lipophilic contribution of the isopropoxy group against the amide core. We present a validated solvent screening workflow, specific solubility data approximations based on structural analogs, and a scalable protocol for achieving >99.5% HPLC purity.

Introduction & Chemical Context

2-isopropoxy-N-phenylbenzamide is a secondary amide featuring a lipophilic isopropoxy ether chain at the ortho position of the benzoyl ring. This structural motif introduces specific purification challenges:

-

Conformational Locking: The ortho-isopropoxy group often induces an out-of-plane twist relative to the amide bond, affecting crystal packing efficiency.

-

Impurity Profile: Common synthetic routes (Schotten-Baumann or acid chloride coupling) yield specific impurities: unreacted aniline (toxic, liquid), 2-isopropoxybenzoic acid (solid), and coupling reagents.

-

Solubility Balance: The molecule possesses a "push-pull" solubility profile—the phenyl rings drive lipophilicity (LogP ~3.5-4.0), while the amide bond offers hydrogen bond donation/acceptance.

Target Specification:

-

Purity: >99.5% (HPLC area %)

-

Appearance: White to off-white crystalline solid

-

Residual Solvent: < ICH Q3C limits

Theoretical Framework: Solvent Selection Logic

To select the correct solvent, we apply the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP) . The target molecule requires a solvent that disrupts crystal lattice energy at high temperatures but facilitates ordered packing at low temperatures.

Solubility Classifications

| Solvent Class | Suitability | Mechanistic Rationale |

| Alcohols (Ethanol, IPA) | High | The hydroxyl group interacts with the amide carbonyl, ensuring high solubility at boiling. The hydrophobic alkyl chain matches the isopropoxy/phenyl groups. |

| Esters (Ethyl Acetate) | Moderate/High | Good general solubility. Often requires an anti-solvent (e.g., Heptane) to induce high yield recovery. |

| Chlorinated (DCM) | Low (for Recryst) | Solubility is typically too high even at cold temperatures, leading to poor recovery yields. |

| Water | Anti-Solvent | The molecule is practically insoluble in water. Water is the ideal anti-solvent for alcohol-based systems. |

The "Rule of 20" Screening Metric

For a solvent to be viable, it must satisfy the Rule of 20 :

-

Cold Solubility (

): < 20 mg/mL at 0–5°C (Ensures high yield). -

Hot Solubility (

): > 150–200 mg/mL at reflux (Ensures minimal solvent volume).

Experimental Protocol: Solvent Screening

Do not assume Ethanol is the best solvent. Validate it.

Rapid Solubility Screen

Materials: 100 mg of crude 2-isopropoxy-N-phenylbenzamide per vial. Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Toluene, Acetonitrile (ACN).

Procedure:

-

Place 100 mg of solid into 4 separate HPLC vials.

-

Add 0.5 mL of solvent to each.

-

Observation A (Cold): If solid dissolves immediately at RT, discard solvent (too soluble).

-

Heat: Heat surviving vials to boiling (using a heat block).

-

Observation B (Hot): If solid does not dissolve, add solvent in 0.1 mL increments until clear.

-

Cool: Allow to cool to RT, then 4°C.

-

Select: The solvent yielding the most abundant crystals with the clearest supernatant.

Typical Result for N-phenylbenzamides:

-

Ethanol:[1][2][3][4][5][6] Often dissolves hot, crystallizes well cold. (Primary Candidate)

-

EtOAc: May require Heptane as an anti-solvent.[4]

Optimized Recrystallization Protocol (Ethanol/Water System)

This protocol utilizes a binary solvent system (Solvent/Anti-solvent) to maximize yield and purity.

Workflow Diagram

Figure 1: Step-by-step binary recrystallization workflow.

Detailed Procedure

Safety Note: Aniline is toxic. Handle all mother liquors as hazardous waste.

-

Dissolution:

-

Place 5.0 g of crude 2-isopropoxy-N-phenylbenzamide in a 100 mL round-bottom flask.

-

Add Ethanol (95%) slowly while heating to reflux (approx. 15–20 mL).

-

Critical: Add only enough ethanol to dissolve the solid at boiling. If the solution is dark/colored, add activated carbon (5% w/w) and reflux for 5 mins.

-

-

Hot Filtration (Gravity):

-

Filter the boiling solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This removes dust and activated carbon.

-

Tip: Rinse the filter with 1–2 mL hot ethanol.

-

-

The "Cloud Point" (Anti-Solvent Addition):

-

Keep the filtrate near boiling.

-

Add hot Water (90°C) dropwise via pipette.

-

Stop immediately when a persistent turbidity (cloudiness) appears.

-

Add Ethanol dropwise (1–3 drops) just until the turbidity disappears and the solution is clear again.

-

Why? This sets the solution exactly at the saturation point (metastable zone).

-

-

Crystallization:

-

Remove from heat. Cover flask with foil (exclude dust).

-

Allow to cool to Room Temperature (RT) undisturbed for 1–2 hours. Do not shock cool in ice immediately—this traps impurities.

-

Once at RT, place in a 4°C fridge for 2 hours to maximize yield.

-

-

Isolation:

-

Filter crystals using a Buchner funnel (vacuum).

-

Wash: Wash the cake with 2 x 5 mL of cold Ethanol/Water (1:1 mixture). Do not wash with pure ethanol; it will dissolve your product.

-

-

Drying:

-

Dry in a vacuum oven at 40–50°C for 12 hours.

-

Target Melting Point: Check literature (approx. range for similar derivatives is 100–140°C; specific experimental value must be determined).

-

Troubleshooting & Optimization

Polymorphism Control

Benzamides are prone to polymorphism (different crystal packing arrangements).

-

Sign: Product has the correct NMR but a different melting point (e.g., 5°C lower) than the reference.

-

Resolution: The solvent choice drives polymorphism. If Ethanol/Water yields a metastable form, switch to Ethyl Acetate/Heptane .

-

Protocol: Dissolve in min. hot EtOAc, add hot Heptane until cloudy, cool slowly.

-

Oiling Out

Problem: The product separates as a liquid oil droplets instead of crystals. Cause: The temperature is above the melting point of the solvated product, or the anti-solvent was added too fast. Fix:

-

Re-heat to dissolve the oil.

-

Add a "seed crystal" (tiny amount of pure solid) at a temperature slightly below the boiling point.

-

Agitate vigorously.

Analytical Validation (QC)

| Test | Acceptance Criteria | Method Note |

| HPLC Purity | > 99.5% Area | C18 Column, ACN/Water Gradient. Look for Aniline peak (early eluting). |

| 1H NMR | Conforms to Structure | Confirm Isopropoxy septet (~4.6 ppm) and Amide NH (broad singlet, >8 ppm). |

| Residual Solvent | < 5000 ppm (EtOH) | GC-Headspace analysis required for pharma release. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for amide purification).

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.; CRC Press: Boca Raton, 2007. (Theoretical basis for solvent selection).[7]

-

Giron, D. "Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques," Journal of Thermal Analysis and Calorimetry, 2001 , 64, 37–60. (Polymorphism in drug substances).

-

Bernstein, J. Polymorphism in Molecular Crystals; Oxford University Press: Oxford, 2002. (Crystal engineering principles).

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 7. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]

Application Notes and Protocols for the Purification of High-Purity 2-isopropoxy-N-phenylbenzamide

Abstract

This document provides a comprehensive guide to the purification of 2-isopropoxy-N-phenylbenzamide, a key structural motif in various research and development applications. Achieving high purity is critical for obtaining reliable downstream data and meeting stringent quality standards in drug development. These application notes detail three primary purification methodologies—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC)—progressing from fundamental to high-resolution techniques. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles, troubleshooting advice, and methods for purity validation.

Introduction: The Imperative for Purity

This guide presents a systematic approach to purifying 2-isopropoxy-N-phenylbenzamide, enabling scientists to select and implement the most appropriate technique based on the initial purity level, the nature of the impurities, and the final purity requirements.

Preliminary Analysis: Understanding the Impurity Profile

Before selecting a purification strategy, it is crucial to anticipate the likely impurities. For a typical amide synthesis involving the reaction of a 2-isopropoxybenzoyl chloride with aniline (or a related coupling reaction), common impurities may include:

-

Unreacted Starting Materials: Residual 2-isopropoxybenzoic acid, 2-isopropoxybenzoyl chloride, or aniline.

-

Reagent-Related Impurities: Excess coupling agents or bases.

-

Byproducts: Formation of diacylated products or other side-reaction derivatives.[2][3]

A preliminary analysis using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) is essential to visualize the number and relative polarity of the impurities, which will directly inform the purification method of choice.

Purification Strategy Selection

The choice of purification technique depends on the scale of the synthesis, the physical properties of the target compound (e.g., solid vs. oil), and the required final purity. The following decision tree provides a logical framework for selecting the most suitable method.

Caption: Decision tree for selecting a purification method.

Method 1: Recrystallization

Recrystallization is the most common and efficient method for purifying crystalline solids.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at room or cold temperatures.[4][5]

Solvent Selection Protocol

The choice of solvent is empirical and critical for success. Generally, solvents with similar polarity to the compound are good starting points.[6]

Table 1: Candidate Solvents for Recrystallization Screening

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Ethanol | Polar | 78 | Often a good choice for amides.[7] |

| Isopropanol | Polar | 82 | Similar to ethanol, good solvating power. |

| Acetonitrile | Polar | 82 | Can yield very pure crystals for amides.[7] |

| Ethyl Acetate | Intermediate | 77 | Good for compounds of intermediate polarity. |

| Toluene | Non-polar | 111 | Effective for less polar compounds. |

| Heptane/Hexane | Non-polar | 98 / 69 | Often used as an "anti-solvent" in a mixed system. |

| Water | Very Polar | 100 | Unlikely to work alone but can be used in a mixed system (e.g., Ethanol/Water).[8] |

Screening Protocol:

-

Place approximately 20-30 mg of the crude solid into a small test tube.

-

Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

-

If the solid does not dissolve, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe for crystal formation. The ideal solvent will produce a high yield of crystals upon cooling.

Detailed Recrystallization Protocol

-

Dissolution: Place the crude 2-isopropoxy-N-phenylbenzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a very small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization.[9]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Method 2: Flash Column Chromatography

When recrystallization is ineffective or the product is an oil, flash column chromatography is the workhorse technique for purification.[10] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[11]

Caption: General workflow for flash column chromatography.

Mobile Phase Selection via TLC

-

Objective: Find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.2-0.4.[9]

-

Procedure:

-

Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).

-

Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.

-

Visualize the spots under a UV lamp.

-

Detailed Column Chromatography Protocol

-

Column Preparation: Pack a glass column with silica gel, typically using a slurry method with the initial low-polarity eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of solvent. For best resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").

-

Elution: Begin eluting the column with the low-polarity solvent system determined by TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[2]

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks.

-

Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the fractions containing the pure 2-isopropoxy-N-phenylbenzamide and remove the solvent using a rotary evaporator to yield the purified compound.

Method 3: Preparative HPLC

For achieving the highest level of purity (>99.5%), often required for pharmaceutical applications, preparative HPLC is the method of choice.[12][13] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a target compound.[14]

Principle and Application

Prep-HPLC offers superior resolving power compared to flash chromatography, making it ideal for separating closely related impurities or enantiomers. The technique is essential for producing reference standards and purifying final active pharmaceutical ingredients (APIs).[14]

Table 2: Typical Preparative HPLC Parameters

| Parameter | Specification | Rationale |

| Column | Reversed-Phase C18, ≥20 mm ID | C18 is a versatile stationary phase for compounds of intermediate polarity. Large internal diameter (ID) allows for higher sample loading.[13] |

| Mobile Phase | Acetonitrile : Water or Methanol : Water | Common reversed-phase solvents. A gradient elution (increasing organic content) is typically used. |

| Flow Rate | 15-50 mL/min (dependent on column ID) | Higher flow rates are used to process larger sample volumes in a reasonable time. |

| Injection Volume | 1-5 mL (or larger with sample loop) | Allows for purification of gram-scale quantities per run. |

| Detection | UV-Vis (e.g., at 254 nm) | Non-destructive detection allows for collection of the purified compound. |

| Collection | Automated Fraction Collector | Fractions are collected based on time or detector signal (peak-based). |

General Preparative HPLC Protocol

-

Analytical Method Development: First, develop an analytical HPLC method on a smaller C18 column (e.g., 250 mm x 4.6 mm) to achieve baseline separation of the target peak from all impurities.[15]

-

Scale-Up Calculation: Use the analytical method parameters to calculate the appropriate flow rate and gradient times for the larger preparative column.

-

Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible strong solvent. Filter the solution through a 0.45 µm filter to prevent column clogging.

-

Purification Run: Inject the sample onto the preparative HPLC system and begin the run.

-

Fraction Collection: Collect fractions corresponding to the main peak of interest as detected by the UV signal.

-

Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity.

-

Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) if water is present, to obtain the final, ultra-pure product.

Purity Assessment and Characterization

Post-purification analysis is mandatory to confirm the identity and purity of 2-isopropoxy-N-phenylbenzamide.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment. A validated HPLC method can determine the purity as a percentage of the total peak area.[15][16] A typical method would use a C18 column with an acetonitrile/water mobile phase and UV detection.[15][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any residual impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.

Conclusion

The purification of 2-isopropoxy-N-phenylbenzamide to a high degree of purity is an achievable and essential task for ensuring the quality and reliability of scientific research. This guide provides a tiered approach, from the straightforward and economical recrystallization method to the highly efficient flash chromatography and the ultimate resolution of preparative HPLC. By understanding the nature of potential impurities and systematically applying the protocols outlined herein, researchers can confidently obtain material that meets the stringent demands of modern chemical and pharmaceutical development.

References

-

Teledyne Labs. The Power of Preparative HPLC Systems.

-

Shimadzu. Preparative HPLC Systems.

-

Agilent. What is Preparative HPLC | Find Your Purification HPLC System.

-

Williamson, K. L., & Masters, K. M. (1995). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 72(12), 1121.

-

Supelco. Preparative HPLC products for Pharmaceutical Development and Production.

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

-

University of York, Chemistry Teaching Labs. Solvent Choice.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

-

BenchChem. Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.

-

International Journal of ChemTech Research. A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography.

-

Scribd. Solvent Selection and Recrystallization Guide.

-

BenchChem. Technical Support Center: Purification of N-Thiazolyl Amide Compounds.

-

ResearchGate. What is the best technique for amide purification?

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

-

BenchChem. Strategies to reduce impurities in benzamide synthesis.

-

Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-

BenchChem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.

-

SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column.

-

Biotage. How should I purify a complex, polar, amide reaction mixture?.

-

PubChemLite. 2-isopropoxy-n-(4-((2-isopropoxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide.

-

Phenomenex. Column Chromatography: Principles, Procedure, and Applications.

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.

-

PubChem. 2-methoxy-N-phenylbenzamide.

-

Sigma-Aldrich. CAS 1482500-76-4.

-

PrepChem.com. Synthesis of Step 1. 2-Amino-N-phenylbenzamide.

-

Journal of Chemistry. Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human.

-

Sigma-Aldrich. N-ISOPROPYL-2-METHYL-N-PHENYLBENZAMIDE AldrichCPR.

-

ResearchGate. Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug syntheses.

-

PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

-

ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.

-

Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. mt.com [mt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biotage.com [biotage.com]

- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 13. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]

- 14. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for Determining In Vitro Assay Concentrations of 2-Isopropoxy-N-phenylbenzamide and Related Derivatives

Introduction: A Strategic Approach to a Novel Scaffold

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These range from anti-infective and anti-inflammatory to enzyme inhibition and anticancer effects.[1][2] The introduction of an isopropoxy group, as in the case of 2-isopropoxy-N-phenylbenzamide, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel therapeutic applications.[3]

As 2-isopropoxy-N-phenylbenzamide is a novel compound, publicly available data on its specific in vitro assay concentrations is limited. This guide, therefore, provides a systematic and scientifically rigorous framework for researchers to determine the optimal concentration ranges for this and other new chemical entities within the benzamide class. Our approach is grounded in establishing a therapeutic window, beginning with a thorough assessment of cytotoxicity, followed by targeted functional and enzymatic assays based on the known bioactivities of structurally related molecules.

Part 1: The Cornerstone of In Vitro Profiling: Cytotoxicity Assessment

Before investigating any specific biological activity, it is imperative to determine the concentration range at which the compound is not broadly toxic to cells. This establishes the maximum concentration for subsequent functional assays and provides an initial therapeutic index. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Workflow for Initial Cytotoxicity Screening

The following diagram outlines the critical steps for determining the 50% cytotoxic concentration (CC50) of a novel compound.

Caption: Workflow for determining the CC50 of a novel compound using the MTT assay.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of 2-isopropoxy-N-phenylbenzamide that reduces cell viability by 50% (CC50).

Materials:

-

HEK293 (human embryonic kidney) or other relevant cell lines.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom cell culture plates.

-

2-isopropoxy-N-phenylbenzamide, dissolved in DMSO to create a high-concentration stock (e.g., 10-100 mM).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Multichannel pipette and microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 12-24 hours to allow for cell attachment.[5]

-

Compound Preparation: Prepare a 2x working stock of your compound by performing serial dilutions from your high-concentration stock in complete medium. A common starting range is a 10-point, 3-fold dilution series to cover a broad concentration spectrum (e.g., from 0.01 µM to 200 µM).[5] The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.[6]

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the serially diluted compound solutions (or medium with DMSO for the vehicle control).

-

Incubation: Incubate the plate for a predetermined time, typically 24 or 48 hours, at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a non-linear regression curve to determine the CC50 value.[7][8]

Table 1: Example Cytotoxicity (CC50/TC50) Values for Benzamide Derivatives in Various Cell Lines

| Compound Class | Cell Line | Cytotoxicity Value (µM) | Reference |

| N-phenylbenzamide Derivative | Vero cells | TC50 = 620 | [2] |

| Benzhydrylpiperazine Carboxamide | HUH-7, MCF-7, HCT-116 | Varies (Screened for cytotoxic activities) | [9] |

| N-(substituted) Benzamide | HepG2 | IC50 values reported | [10] |

| Benzamidine Derivative | HEK-293 | > 500 µg/mL (low toxicity) | [11] |

Note: IC50 is often used interchangeably with CC50 in cytotoxicity studies against cancer cell lines.

Part 2: Probing Function: Anti-Inflammatory Activity

Many benzamide derivatives exhibit anti-inflammatory properties.[12] A common and effective primary screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To determine the ability of 2-isopropoxy-N-phenylbenzamide to inhibit inflammation, measured by NO production (IC50).

Principle: Activated macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant can be quantified using the Griess reagent.[12]

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete culture medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Sodium nitrite standard solution.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere for 12 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of 2-isopropoxy-N-phenylbenzamide for 1-2 hours. The concentration range should be selected based on the previously determined cytotoxicity data (i.e., below the CC50 value). Include a vehicle control and a positive control (e.g., a known iNOS inhibitor like dexamethasone).

-

Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well.

-

Griess Assay:

-

Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes.

-

A purple/magenta color will develop in the presence of nitrite.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the log of the compound concentration to determine the IC50.

Part 3: Targeting Mechanisms: Enzyme Inhibition Assays

The benzamide moiety is a common feature in many enzyme inhibitors.[13] Therefore, screening 2-isopropoxy-N-phenylbenzamide against a relevant enzyme target is a logical next step. The following is a generalized protocol that can be adapted for various enzymes.

Workflow for a General Enzyme Inhibition Assay

Caption: Generalized workflow for determining the IC50 of a compound in an enzyme inhibition assay.

Protocol 3: General Protocol for Enzyme Inhibition

Objective: To determine the concentration of 2-isopropoxy-N-phenylbenzamide required to inhibit the activity of a specific enzyme by 50% (IC50).

Procedure:

-

Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and serial dilutions of 2-isopropoxy-N-phenylbenzamide in an optimized assay buffer.[13]

-

Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the inhibitor. Include a control with no inhibitor. Allow this mixture to pre-incubate for 15-30 minutes to permit the inhibitor to bind to the enzyme.[13]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously.

-

Signal Detection: Monitor the reaction by measuring the formation of product or the depletion of substrate over time (kinetic assay) or after a fixed time point (endpoint assay). The detection method will depend on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[14]

Table 2: Example IC50 Values for Benzamide Derivatives Against Various Enzymes

| Compound Class | Enzyme Target | IC50 Value (µM) | Reference |

| Benzamide Derivative | ABCG2 Transporter | 5 µM (reverses resistance) | [15] |

| N-substituted Benzamide | Tubulin Polymerization | 10.75 | [10] |

| 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 | (Not found in provided results) |

| 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 | (Not found in provided results) |

Summary and Recommended Starting Concentrations

For a novel compound like 2-isopropoxy-N-phenylbenzamide, a tiered approach to concentration selection is recommended. The initial broad-range cytotoxicity screen is crucial for informing the concentration ranges for all subsequent, more specific assays.

Table 3: Recommended Starting Concentration Ranges for In Vitro Assays

| Assay Type | Purpose | Recommended Starting Range | Key Considerations |

| Cytotoxicity (e.g., MTT) | Determine CC50; establish non-toxic range | 0.01 µM - 200 µM (broad, log-scale dilutions) | Use multiple cell lines if possible. The final DMSO concentration should be <0.1%.[5][16] |

| Functional Cell-Based (e.g., NO Inhibition) | Measure biological effect in a cellular context | Start with the highest non-toxic concentration (e.g., CC50/10) and perform serial dilutions downwards. | Ensure the observed effect is not an artifact of cytotoxicity. Run a parallel viability assay.[4] |

| Enzyme Inhibition | Measure direct interaction with a purified protein | 0.001 µM - 100 µM (broad initial screen) | The range can be narrowed in subsequent experiments. Assay conditions (enzyme/substrate concentration) can affect the IC50.[14][17] |

By following this structured approach, researchers can efficiently and accurately define the in vitro activity profile of 2-isopropoxy-N-phenylbenzamide, paving the way for further mechanistic studies and drug development efforts.

References

-

Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.[Link]

-

Al-marjani, A. F., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1385. [Link]

-

Timofeevski, S. L., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal, 50(5), 723-732. [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

-

Abdel-Wahab, B. F., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.[Link]

-

Onay, A., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1056-1063. [Link]

-

Chan, K. (2017). Response to "Which concentrations-steps are the best fo a series for screen in in vitro experiment". ResearchGate.[Link]

-

Narayanan, S., et al. (2021). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Pharmaceuticals, 14(9), 859. [Link]

-

CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.[Link]

-

Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and breast cancer activity. Annals of Biological Research, 2(1), 51-59. [Link]

-

Zhang, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 11(5), 1093-1101. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(5), 733-741. [Link]

-

Balachandran, P., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(3), 145-154. [Link]

-

Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation.[Link]

-

Brecklinghaus, T., et al. (2022). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 96(8), 2249-2265. [Link]

-

Wikipedia. (n.d.). IC50.[Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate.[Link]

-

BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.[Link]

-

ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?[Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

-

REPROCELL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.[Link]

-

ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.[Link]

-

Li, Y., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(11), 17538-17548. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.[Link]

- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. clyte.tech [clyte.tech]

- 8. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 9. tandfonline.com [tandfonline.com]

- 10. distantreader.org [distantreader.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Benzamide Analysis Support Hub: Resolving Peak Tailing in HPLC

Status: Operational | Lead Scientist: Senior Application Specialist Topic: Troubleshooting Peak Tailing in Benzamide Analysis (Metoclopramide, Cisapride, Sulpiride)[1]

Introduction: The "Shark Fin" Challenge

Welcome. If you are analyzing benzamides like Metoclopramide , Cisapride , or Sulpiride , you are likely encountering the "shark fin" peak shape: a sharp front with a long, dragging tail.

As a Senior Application Scientist, I see this daily. Benzamides are structurally basic (containing tertiary amines).[1][2] Under standard reversed-phase conditions, they don't just partition into the C18 phase; they chemically attack the silica backbone. This guide moves beyond basic textbook advice to provide the specific chemical interventions required to sharpen your chromatography.

Module 1: The Chemistry of Tailing (Diagnostic Phase)

Q: Why do my benzamide peaks tail while neutral compounds look fine?

The Root Cause:

The

Standard silica columns have residual surface silanols (

Visualizing the Mechanism

The following diagram illustrates the "Dual Retention" mechanism causing the tailing.

Figure 1: The dual retention mechanism. Tailing is caused by the analyte "sticking" to ionized silanols (Red) rather than just partitioning into the C18 phase (Green).

Module 2: Mobile Phase Optimization (The First Line of Defense)

Q: Can I fix tailing without buying a new column?

A: Yes. You must break the ion-exchange interaction described above.[1] You have two chemical levers: pH suppression and Competitive Binding .[1][2]

Protocol A: The Low pH Strategy (Recommended)

This is the most robust method. By lowering the pH below 3.0, you force the surface silanols to protonate (

Step-by-Step Protocol:

-

Target pH: 2.5 – 3.0.

-

Buffer Selection: Use Phosphate Buffer .[1][2][3] It buffers effectively at pH 2.1–3.1 and suppresses silanols better than formate or acetate.[2]

-

Preparation:

-

Warning: Phosphate is non-volatile.[1][2] Do not use this for LC-MS. For LC-MS, use 0.1% Formic Acid, though tailing may be slightly worse than with phosphate.[1][2]

Protocol B: The "TEA" Competition (The Masking Agent)

If you cannot use low pH (e.g., stability issues), use Triethylamine (TEA) . TEA is a strong base that competes for the silanol sites. It saturates the surface so your benzamide doesn't have to.

Step-by-Step Protocol:

-

Concentration: Add TEA to your aqueous mobile phase to reach 5–10 mM (approx. 0.7 – 1.4 mL per liter).[1][2]

-

pH Adjustment: CRITICAL: You must adjust the pH after adding TEA. TEA is basic; if you don't adjust it, the high pH will dissolve your silica column.

-

Equilibration: TEA takes longer to equilibrate. Flush the column with 20 column volumes before the first injection.

Comparison of Mobile Phase Modifiers

| Modifier | Mechanism | Suitability | LC-MS Compatible? |

| Phosphate Buffer (pH 2.5) | Silanol Suppression (Protonation) | Best for UV detection | No (Solid precipitate) |

| Triethylamine (TEA) | Competitive Binding (Masking) | Good for mid-pH work | No (Signal suppression) |

| TFA (0.1%) | Ion Pairing + pH control | Good peak shape | Yes (but suppresses MS signal) |

| Formate/Acetate | pH control only | Weak silanol suppression | Best for MS sensitivity |

Module 3: Stationary Phase Selection (The Hardware Solution)

Q: My mobile phase is optimized, but tailing persists. What now?

A: Your column technology may be outdated.[1][2] Older "Type A" silica contains metal impurities that enhance silanol acidity.[1][2] You need "Type B" high-purity silica with advanced bonding.[1]

The Checklist for Benzamide Columns:

-

Base Deactivation: Look for columns explicitly labeled "Base Deactivated" (BDS).[1][2]

-

End-Capping: Ensure the column is "fully end-capped."[1][2] This means small reagents (like trimethylchlorosilane) were reacted with the silica to cover accessible silanols after the C18 bonding.

-

Embedded Polar Groups (EPG): Columns with an embedded polar group (e.g., amide or carbamate) shield the silanols and provide a "water-rich" layer that improves peak shape for basic compounds.[1][2]

Troubleshooting Logic Tree

Use this decision matrix to determine your next step.

Figure 2: Troubleshooting logic for resolving peak tailing. Follow the path to identify the specific failure point.

Module 4: System & Sample Factors

Q: How do I distinguish mass overload from silanol effects?

The "1/10th" Test: Mass overload also causes tailing (specifically "shark fin" shapes).[2] To distinguish this from chemical tailing:

-

Inject your standard sample.[1][2] Calculate USP Tailing Factor (

).[1][2] -

Dilute the sample 1:10 with mobile phase.

-

-

Result A: If the peak becomes symmetrical (

), you were suffering from Mass Overload . Reduce injection volume or concentration. -

Result B: If the peak still tails significantly, it is a Chemical Interaction (Silanols). Refer back to Module 2.

-

Q: What is the acceptance limit for Tailing Factor? For pharmaceutical analysis of benzamides:

-

Ideal:

[1] -

USP/FDA Limit: Generally

is the system suitability limit.[2][4] However, for complex separations, aim for

References

-

McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol activity and basic compounds).[1][2] [Link]

-

Dolan, J. W. (2003).[1] Peak Tailing and Resolution. LCGC North America.[1] (Explanation of the relationship between pH, tailing, and resolution). [Link]

-

PubChem. Metoclopramide Compound Summary. (Source for pKa values and chemical structure verification). [Link][1]

-

Waters Corporation. H-Class Method Transfer for Metoclopramide. (Application note demonstrating specific USP tailing requirements for benzamides). [Link]

Sources

Technical Support Center: Benzamide Coupling Optimization

The following technical guide serves as a specialized support center for researchers encountering difficulties in benzamide coupling. It is structured as a series of "Support Tickets" addressing the most critical failure modes in medicinal chemistry.

Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist Subject: Minimizing Side Reactions & Maximizing Fidelity

Welcome to the Advanced Coupling Support Hub. Below are the resolved troubleshooting guides for the most persistent issues in benzamide bond formation. These protocols prioritize mechanistic understanding over rote memorization.

🎫 TICKET #01: "My Chiral Center Scrambled" (Racemization Control)

Issue: Loss of enantiomeric excess (ee%) during the coupling of a chiral amine or a chiral

🔬 The Mechanism of Failure

Racemization is rarely random; it is mechanistically driven. In benzamide coupling, if the activated acid component has an

-

Oxazolone Formation: The amide oxygen of the activated species attacks the carbonyl, forming a 5-membered ring (oxazolone).

-

Deprotonation: The

-proton on the oxazolone is highly acidic ( -

Result: The chiral center planarizes. Re-protonation occurs randomly, yielding a racemic mixture.

🛠️ Solution Protocol: The "Low-E" Workflow

To maintain chiral integrity, you must accelerate the amine attack (coupling) while suppressing the oxazolone formation.

Recommended Reagent: T3P (Propylphosphonic anhydride) [2][3][4]

-

Why: T3P exhibits a unique cyclic structure that activates the acid but is sterically bulky, significantly retarding the rate of oxazolone formation compared to HATU or EDC.

-

Additive: Use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) instead of HOBt. Oxyma is non-explosive and shows superior epimerization suppression.[2]

Step-by-Step Protocol:

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative to DMF).

-

Cooling: Chill to 0 °C . Temperature control is the cheapest way to stop racemization.

-

Base: Add DIPEA (2.5 - 3.0 equiv).

-

Critical: If the substrate is extremely sensitive, switch to 2,4,6-Collidine (weaker base, less likely to deprotonate the

-carbon).

-

-

Activation: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT only after 1 hour.

📊 Data: Racemization Risk by Reagent

| Reagent System | Activation Type | Relative Racemization Risk | Recommended Use |

| SOCl₂ / DMF | Acid Chloride | High | Achiral, unhindered substrates only. |

| HATU / DIPEA | Uronium | Moderate | Fast coupling; risk of guanidinium byproduct. |

| EDC / HOBt | Carbodiimide | Low-Moderate | Standard legacy method; slow. |

| T3P / Pyridine | Phosphonic Anhydride | Very Low | Gold Standard for chiral retention. |

| DMTMM | Triazine | Very Low | Excellent for aqueous/alcoholic solvents. |

🎫 TICKET #02: "The Reaction Won't Go" (Steric Hindrance)

Issue: Coupling an ortho-substituted benzoic acid or an electron-deficient amine results in <10% conversion. Diagnosis: The activation energy is too high for standard reagents (HATU/EDC) to overcome the steric wall.

🔬 The Mechanism of Failure

Standard active esters (OBt/OAt) are bulky. If your benzoic acid has an iodine or methyl group at the ortho position, the nucleophile (amine) cannot access the carbonyl carbon of the active ester. You need a smaller "leaving group."

🛠️ Solution Protocol: The Ghosez Reagent Method

When steric hindrance is the enemy, Acid Chlorides are the solution. However, thionyl chloride is too harsh for many functional groups. The Fix: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate acid chlorides under strictly neutral conditions.[5]

Step-by-Step Protocol:

-

Activation: Dissolve the hindered Benzoic Acid (1.0 equiv) in dry DCM.

-

Reagent Addition: Add Ghosez’s Reagent (1.1 equiv) at RT. Stir for 1–2 hours.

-

Observation: No base is needed yet. The byproduct is a neutral amide.

-

-

Coupling: Add the hindered Amine (1.2 equiv) and DIPEA (2.0 equiv) to the acid chloride solution.

-

Catalysis: If the amine is electron-deficient (e.g., an aniline), add 10 mol% DMAP .

🎫 TICKET #03: "What is this Urea Byproduct?" (N-Acylurea Formation)

Issue: LCMS shows a mass corresponding to Product + 0 (isomer) or Reagent rearrangement, and yield is low. Diagnosis: You are using a Carbodiimide (EDC/DCC) and the O-acylisourea intermediate rearranged into an unreactive N-acylurea .

🧠 Visualizing the Failure Mode

The following diagram illustrates how the "Dead End" N-acylurea forms and how to force the reaction toward the Product.

Figure 1: Mechanism of N-Acylurea formation vs. Productive Coupling. The green path represents the optimized workflow using additives.

🛠️ Solution Protocol

-

Never use EDC/DCC alone. Always add a nucleophilic additive (Oxyma Pure or HOBt). These react with the O-acylisourea faster than it can rearrange, forming a stable active ester.

-

Order of Addition:

-

Correct: Acid + Additive + EDC -> Stir 5 min -> Add Amine.

-

Why: This ensures the O-acylisourea is immediately trapped as the Active Ester before the rearrangement can occur.

-

🎫 TICKET #04: "Guanidinium Contamination" (Uronium Errors)

Issue: Mass spec shows a peak corresponding to [Amine + 99 Da] (for HATU). Diagnosis: The amine reacted directly with the HATU/HBTU reagent instead of the activated acid.

The Fix:

-

Pre-activation Window: Do NOT mix Amine, Base, and HATU all at once if the acid is slow to react.

-

Protocol: Mix Acid + Base + HATU first. Stir for exactly 2-3 minutes . Then add the Amine.

-

Note: Do not wait longer than 5-10 minutes, or the active ester may hydrolyze or racemize.

-

📚 Frequently Asked Questions (FAQ)

Q: Can I use water-wet solvents? A: generally, No . Water hydrolyzes the active ester back to the carboxylic acid, consuming your expensive coupling reagent. However, DMTMM is a specific reagent that tolerates water and alcohols, making it ideal for glycosylated benzamides.

Q: T3P is expensive. When can I stick to EDC? A: Use EDC/HOBt for routine, achiral, unhindered couplings (e.g., linking a simple benzoic acid to a primary amine). Switch to T3P only for:

-

Chiral substrates (to prevent racemization).[1]

-

Sterically hindered interfaces.

-

Large-scale purification (T3P byproducts are water-soluble; EDC urea byproducts are a pain to filter).